molecular formula C6H10BrN3 B12819100 3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole

3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole

Cat. No.: B12819100
M. Wt: 204.07 g/mol
InChI Key: CVZOHDBHLRPRBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a propyl group at the fourth position of the triazole ring. The molecular formula of this compound is C6H10BrN3, and it has a molecular weight of 204.07 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-bromo-5-methyl-1H-1,2,4-triazole with propyl bromide in the presence of a base such as potassium carbonate can yield the desired compound . The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the triazole ring structure plays a crucial role in its binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-methyl-1H-1,2,4-triazole: Similar structure but lacks the propyl group.

    5-Bromo-3-methyl-1H-1,2,4-triazole: Similar structure but with different substitution pattern.

    3-Bromo-4-methyl-4H-1,2,4-triazole: Similar structure but with different alkyl group.

Uniqueness

3-Bromo-5-methyl-4-propyl-4H-1,2,4-triazole is unique due to the specific combination of substituents on the triazole ring. The presence of the propyl group at the fourth position imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

IUPAC Name

3-bromo-5-methyl-4-propyl-1,2,4-triazole

InChI

InChI=1S/C6H10BrN3/c1-3-4-10-5(2)8-9-6(10)7/h3-4H2,1-2H3

InChI Key

CVZOHDBHLRPRBV-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=C1Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.